molecular formula C14H17NO2 B8569320 N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide

N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide

Cat. No. B8569320
M. Wt: 231.29 g/mol
InChI Key: LVKVAXVUSLCDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(2-cyclohex-2-en-1-yloxyphenyl)acetamide

InChI

InChI=1S/C14H17NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16)

InChI Key

LVKVAXVUSLCDOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2CCCC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Cyclohexenol (491 mg, 0.49 ml, 5.00 mmol, 1.0 equiv.), 2-acetamidophenol (756 mg, 5.00 mmol, 1.0 equiv.) and triphenylphosphine (1.44 g, 5.50 mmol, 1.1 equiv.) were dissolved in THF (10 ml) and kept at ambient temperature by a water bath. After dropwise addition of diethyl azodicarbonic acid (871 mg, 0.78 ml, 5.00 mmol, 1.0 equiv.), dissolved in THF (3 ml), the reaction mixture was stirred over night. Extractive work-up and flash chromatography on silica gel (heptane/tertbutyl(methyl)ether=1:1) afforded 224 mg (19%) the title compound as a yellow oil.
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarbonic acid
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
19%

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